molecular formula C11H19NO4 B158367 (1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid CAS No. 136315-70-3

(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Cat. No.: B158367
CAS No.: 136315-70-3
M. Wt: 229.27 g/mol
InChI Key: BUEPEVBYNBQNED-SFYZADRCSA-N
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Description

Tert-Butyl carbamate is a chemical compound used in the synthesis of various other compounds. It’s used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Synthesis Analysis

Tert-Butyl carbamate is used in the synthesis of N-Boc-protected anilines through a palladium-catalyzed process . It’s also used in the synthesis of tetrasubstituted pyrroles .


Molecular Structure Analysis

The molecular formula of tert-Butyl carbamate is C5H11NO2 . The InChI Key is LFKDJXLFVYVEFG-UHFFFAOYSA-N .


Chemical Reactions Analysis

Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles .


Physical and Chemical Properties Analysis

Tert-Butyl carbamate appears as white to pale yellow or pale pink crystals or powder . It has a melting point of 105-110°C . It’s soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Scientific Research Applications

Supramolecular Self-Assembly

The study of stereoisomeric cyclopentane derivatives, including tert-butyl derivatives of carboxylic acid, reveals intricate patterns of supramolecular self-assembly. These assemblies are organized through parallel and antiparallel hydrogen bonds in racemic crystal structures. Such molecular interactions offer insights into the fundamental forces driving molecular assembly in chiral molecules, showcasing the compound's role in understanding stereochemical influences on crystal packing and hydrogen bonding (Kălmăn et al., 2001).

Enantiomeric Purity and Resolution

The compound's structural framework facilitates the synthesis and resolution of constrained cyclopropane analogues of amino acids. This is exemplified in the preparation of enantiomerically pure derivatives through HPLC resolution of racemic precursors. The process underscores the chemical's utility in generating optically pure compounds, essential for pharmaceutical research and development (Jiménez et al., 2001).

Crystal and Molecular Structure Analysis

Crystallographic studies of derivatives, such as cyclopropane-1-carboxylic acid, elucidate the molecule's conformational and structural characteristics. X-ray analysis reveals the Z-configuration of the cyclopropane ring and the trans conformation of the peptide bond, providing a foundation for understanding the compound's behavior in solid states. This knowledge aids in the design of molecules with desired physical and chemical properties for various applications (Cetina et al., 2003).

Synthesis of Non-Natural Amino Acids

The compound serves as a precursor in the synthesis of non-natural alpha-amino acids. By employing tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate as a key intermediate, derived from L-glutamic acid, a variety of delta, epsilon-unsaturated alpha-amino acids can be synthesized. This method opens avenues for creating novel amino acids, expanding the toolkit available for peptide synthesis and drug discovery (Constantinou-Kokotou et al., 2001).

Catalytic Applications and Protecting Group Chemistry

In catalysis and synthetic chemistry, the compound's derivatives, such as N-tert-butoxycarbonyl amino acids, are pivotal. They act as crucial intermediates and protecting groups, facilitating the synthesis and manipulation of complex molecules. Their stability and ease of deprotection make them indispensable in peptide synthesis and the broader field of organic synthesis (Heydari et al., 2007).

Properties

IUPAC Name

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEPEVBYNBQNED-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361460
Record name (1R,2S)-2-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136315-70-3, 130981-12-3
Record name (1R,2S)-2-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S)-2-(tert-Butoxycarbonylamino)cyclopentanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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